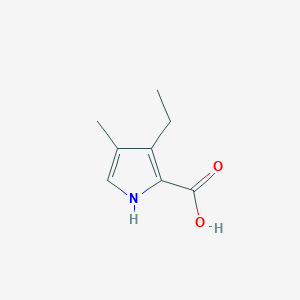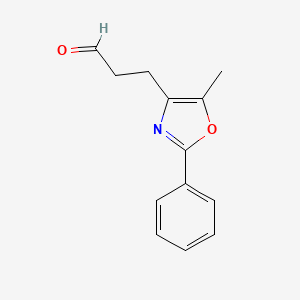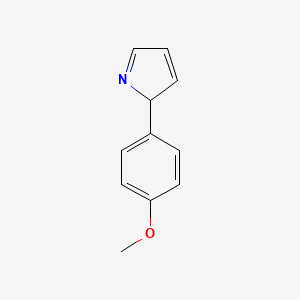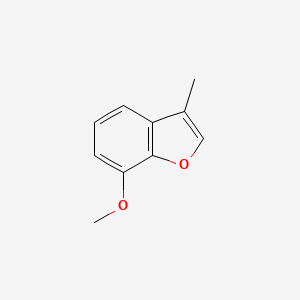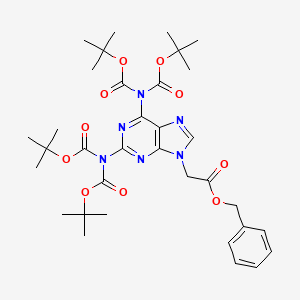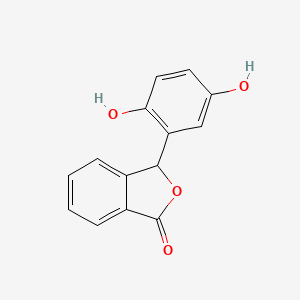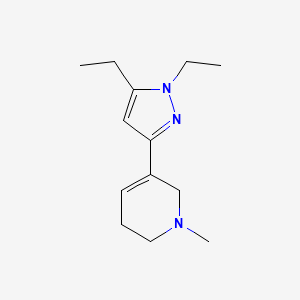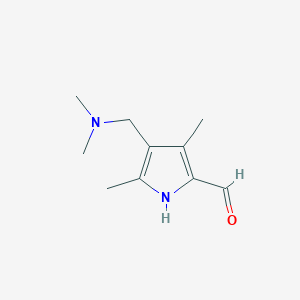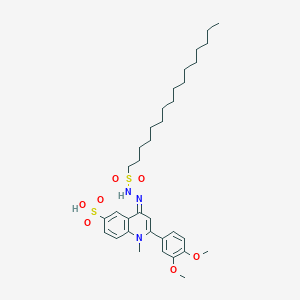
2-(3,4-Dimethoxyphenyl)-4-(2-(hexadecylsulfonyl)hydrazono)-1-methyl-1,4-dihydroquinoline-6-sulfonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-Dimethoxyphenyl)-4-(2-(hexadecylsulfonyl)hydrazono)-1-methyl-1,4-dihydroquinoline-6-sulfonic acid is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, which is known for its biological activity, and is further functionalized with sulfonic acid, hydrazono, and dimethoxyphenyl groups, enhancing its chemical reactivity and potential utility.
准备方法
The synthesis of 2-(3,4-Dimethoxyphenyl)-4-(2-(hexadecylsulfonyl)hydrazono)-1-methyl-1,4-dihydroquinoline-6-sulfonic acid involves multiple steps, starting from readily available starting materials. The synthetic route typically includes:
Formation of the quinoline core: This can be achieved through a Pfitzinger reaction, where an isatin reacts with an aromatic aldehyde in the presence of a base.
Introduction of the dimethoxyphenyl group: This step involves electrophilic aromatic substitution reactions.
Attachment of the hexadecylsulfonyl hydrazono group: This is usually done through a hydrazone formation reaction, where a hydrazine derivative reacts with a ketone or aldehyde.
Sulfonation: The final step involves sulfonation of the quinoline ring, typically using sulfur trioxide or chlorosulfonic acid.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.
化学反应分析
2-(3,4-Dimethoxyphenyl)-4-(2-(hexadecylsulfonyl)hydrazono)-1-methyl-1,4-dihydroquinoline-6-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the hydrazono group to an amine.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions, forming sulfonate esters or amides.
Hydrolysis: The hydrazono group can be hydrolyzed under acidic or basic conditions to yield the corresponding ketone or aldehyde.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alcohols or amines.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The quinoline core is known for its biological activity, making this compound a candidate for drug development.
Medicine: Its potential biological activity could lead to the development of new pharmaceuticals.
Industry: The compound’s unique functional groups make it useful in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism by which 2-(3,4-Dimethoxyphenyl)-4-(2-(hexadecylsulfonyl)hydrazono)-1-methyl-1,4-dihydroquinoline-6-sulfonic acid exerts its effects is likely related to its ability to interact with biological molecules. The quinoline core can intercalate with DNA, potentially disrupting replication and transcription processes. The sulfonic acid group can enhance solubility and facilitate interactions with proteins, while the hydrazono group can form covalent bonds with nucleophiles in biological systems.
相似化合物的比较
Similar compounds include other quinoline derivatives, such as:
Chloroquine: Used as an antimalarial drug.
Quinoline-8-sulfonic acid: Known for its use in chemical synthesis.
2-Methylquinoline: A simpler quinoline derivative with various applications.
What sets 2-(3,4-Dimethoxyphenyl)-4-(2-(hexadecylsulfonyl)hydrazono)-1-methyl-1,4-dihydroquinoline-6-sulfonic acid apart is its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity.
属性
CAS 编号 |
155637-08-4 |
|---|---|
分子式 |
C34H51N3O7S2 |
分子量 |
677.9 g/mol |
IUPAC 名称 |
(4Z)-2-(3,4-dimethoxyphenyl)-4-(hexadecylsulfonylhydrazinylidene)-1-methylquinoline-6-sulfonic acid |
InChI |
InChI=1S/C34H51N3O7S2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-45(38,39)36-35-30-26-32(27-19-22-33(43-3)34(24-27)44-4)37(2)31-21-20-28(25-29(30)31)46(40,41)42/h19-22,24-26,36H,5-18,23H2,1-4H3,(H,40,41,42)/b35-30- |
InChI 键 |
OJRFYUBLTOGNAI-GXVXDJONSA-N |
手性 SMILES |
CCCCCCCCCCCCCCCCS(=O)(=O)N/N=C\1/C=C(N(C2=C1C=C(C=C2)S(=O)(=O)O)C)C3=CC(=C(C=C3)OC)OC |
规范 SMILES |
CCCCCCCCCCCCCCCCS(=O)(=O)NN=C1C=C(N(C2=C1C=C(C=C2)S(=O)(=O)O)C)C3=CC(=C(C=C3)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Bromo-5-ethylbenzo[d]oxazole](/img/structure/B12871791.png)
![1-(6-(Trifluoromethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12871793.png)
